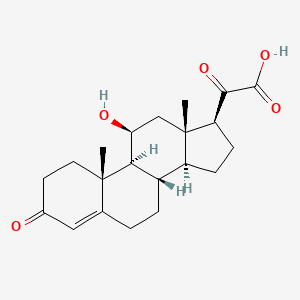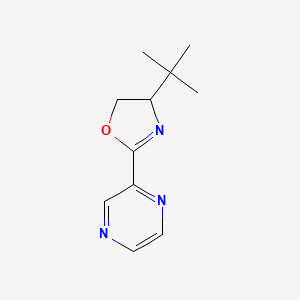
Ethanone, 1-(3,4-diethynylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone,1-(3,4-diethynylphenyl)-(9ci) is an organic compound characterized by the presence of an ethanone group attached to a phenyl ring substituted with two ethynyl groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone,1-(3,4-diethynylphenyl)-(9ci) typically involves the following steps:
Starting Materials: The synthesis begins with a suitable phenyl ethanone derivative.
Substitution Reaction: The phenyl ring undergoes a substitution reaction with ethynyl groups at the 3 and 4 positions. This can be achieved using ethynylation reagents such as acetylene gas or ethynyl halides in the presence of a catalyst like palladium.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at elevated temperatures (around 80-120°C), and in the presence of a base (e.g., potassium carbonate) to facilitate the substitution.
Industrial Production Methods: Industrial production of Ethanone,1-(3,4-diethynylphenyl)-(9ci) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: Ethanone,1-(3,4-diethynylphenyl)-(9ci) can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl groups can participate in further substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone,1-(3,4-diethynylphenyl)-(9ci) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Ethanone,1-(3,4-diethynylphenyl)-(9ci) depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.
Pathways Involved: It may affect cellular processes such as signal transduction, gene expression, or metabolic pathways, depending on its structural features and functional groups.
Vergleich Mit ähnlichen Verbindungen
Ethanone,1-(3,4-dimethoxyphenyl)-: Similar structure but with methoxy groups instead of ethynyl groups.
Ethanone,1-(3,4-dihydroxyphenyl)-: Contains hydroxy groups instead of ethynyl groups.
Comparison:
Reactivity: The ethynyl groups make it more reactive in certain substitution and addition reactions compared to its methoxy or hydroxy analogs.
Eigenschaften
Molekularformel |
C12H8O |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
1-(3,4-diethynylphenyl)ethanone |
InChI |
InChI=1S/C12H8O/c1-4-10-6-7-12(9(3)13)8-11(10)5-2/h1-2,6-8H,3H3 |
InChI-Schlüssel |
WHVGPBZFFHISFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)C#C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)
![(1R,5S,8R)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13831006.png)

![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)

![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)

![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)






